molecular formula C7H5BrF3N B1318948 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine CAS No. 451459-17-9

2-Bromo-6-methyl-4-(trifluoromethyl)pyridine

Cat. No.: B1318948
CAS No.: 451459-17-9
M. Wt: 240.02 g/mol
InChI Key: OMOUYBVNDMGYGB-UHFFFAOYSA-N
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Description

“2-Bromo-6-methyl-4-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 451459-17-9 . Its molecular weight is 240.02 . It is stored at room temperature under an inert atmosphere . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is "this compound" . The InChI code is "1S/C7H5BrF3N/c1-4-2-5(7(9,10)11)3-6(8)12-4/h2-3H,1H3" . The compound has a topological polar surface area of 12.9 Ų .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 240.02 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . The exact mass is 238.95575 g/mol .

Scientific Research Applications

Chemical Variability and Complex Formation

2-Bromo-6-methyl-4-(trifluoromethyl)pyridine, due to its structural complexity, shows fascinating variability in chemistry and forms a variety of complex compounds. Studies have highlighted the preparation procedures, properties of free organic compounds, and their various protonated or deprotonated forms. The ligands based on this compound show significant properties like spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. These unique properties make the compound an interesting subject for further research in chemistry and material sciences (Boča et al., 2011).

Catalyst Development

This compound and its derivatives are crucial in developing novel catalysts. For instance, pyranopyrimidine scaffolds, derived from this compound, are fundamental in medicinal and pharmaceutical industries for their wide range of applicability and bioavailability. These compounds have been intensively investigated, and their development is challenging due to their structural complexity. The application of diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for synthesizing these scaffolds has been a key area of research, highlighting the compound's significant role in innovative catalyst development (Parmar et al., 2023).

Bromination Regioselectivity

The compound plays a pivotal role in understanding the bromination regioselectivity in unsymmetrical dimethylated pyridines. Research has delved into the mechanisms and regioselectivity of these reactions, extending the work to unsymmetrical lutidines. The findings from these studies contribute significantly to the broader understanding of the inductive deactivation by nitrogen in the ring and the competition in bromination, thus providing essential insights into organic synthesis and reaction mechanisms (Thapa et al., 2014).

Medicinal and Chemosensing Applications

The derivatives of this compound are known for their wide range of biological activities, including antifungal, antibacterial, antioxidant, and anticancer activities. Furthermore, these derivatives have a high affinity for various ions and neutral species, making them highly effective chemosensors for determining different species in environmental, agricultural, and biological samples. The extensive review of synthetic routes, structural characterization, medicinal applications, and potential in analytical chemistry as chemosensors underscores the compound's significance in the medicinal and analytical chemistry fields (Altaf et al., 2015; Abu-Taweel et al., 2022).

Safety and Hazards

The compound has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 . It is advised to avoid breathing vapors and contact with skin and eyes .

Future Directions

Trifluoromethylpyridine derivatives are thought to have unique physicochemical properties due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Properties

IUPAC Name

2-bromo-6-methyl-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c1-4-2-5(7(9,10)11)3-6(8)12-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOUYBVNDMGYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591364
Record name 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451459-17-9
Record name 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-methyl-4-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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